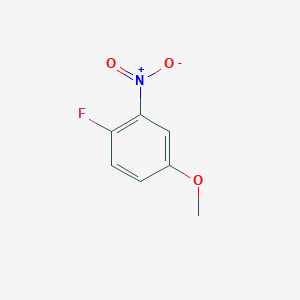

4-Fluoro-3-nitroanisole

Descripción

Propiedades

IUPAC Name |

1-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIKJXDEJYMBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340559 | |

| Record name | 4-Fluoro-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-93-4 | |

| Record name | 4-Fluoro-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-methoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-nitroanisole chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-nitroanisole. The information is intended to support research, development, and drug discovery efforts.

Core Chemical Properties

This compound, with the IUPAC name 1-fluoro-4-methoxy-2-nitrobenzene, is a substituted aromatic compound.[1][2] Its chemical structure incorporates a fluorine atom and a nitro group on an anisole ring, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 61324-93-4 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1][3] |

| Physical Form | Solid | [4] |

| IUPAC Name | 1-fluoro-4-methoxy-2-nitrobenzene | [1][2] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by both the fluorine and nitro groups. A singlet for the methoxy group protons would be expected. |

| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The carbon attached to the fluorine will show a characteristic coupling. |

| IR Spectroscopy | Characteristic absorption bands for the C-F bond, the asymmetric and symmetric stretching of the NO₂ group, the C-O-C stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the nitro and methoxy groups. |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the nitration of 4-fluoroanisole. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound from 4-fluoroanisole.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a reaction vessel, dissolve 4-fluoroanisole in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C.

-

Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to the reaction vessel while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the fluoro and nitro groups provides sites for further chemical modification, allowing for the construction of more complex molecules. Its structural analogs, such as 3-fluoro-4-nitroanisole, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The introduction of a fluorine atom into a drug molecule can often enhance its metabolic stability and bioavailability.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

- 1. 1-Fluoro-4-methoxy-2-nitrobenzene | C7H6FNO3 | CID 565653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Fluoro-4-nitroanisole | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pashtotrade.com [pashtotrade.com]

An In-depth Technical Guide to 4-Fluoro-3-nitroanisole (CAS No. 61324-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitroanisole, a key aromatic intermediate with significant applications in organic synthesis and drug discovery. The document details its chemical and physical properties, outlines a common synthetic route, and explores its utility as a versatile building block in the development of novel pharmaceutical agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a representative synthesis is provided.

Chemical and Physical Properties

This compound, also known as 1-Fluoro-4-methoxy-2-nitrobenzene, is a solid organic compound.[1] Its chemical structure incorporates a fluorine atom and a nitro group on an anisole backbone, making it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| CAS Number | 61324-93-4 |

| Molecular Formula | C₇H₆FNO₃[1] |

| Molecular Weight | 171.13 g/mol [1] |

| IUPAC Name | 1-Fluoro-4-methoxy-2-nitrobenzene[1] |

| Physical Form | Solid |

Synthesis of this compound

Representative Experimental Protocol: Nitration of 4-Fluoroanisole

This protocol is adapted from the synthesis of a related isomer and serves as a general guideline. Optimization may be required for the synthesis of this compound.

Materials:

-

4-Fluoroanisole

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Water

-

Methylene Chloride

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

A solution of 4-fluoroanisole in acetic anhydride is prepared in a reaction vessel.

-

The solution is cooled to a low temperature (e.g., -2°C to 0°C).

-

Fuming nitric acid is added dropwise to the stirred solution, maintaining the low temperature.

-

The reaction mixture is stirred for several hours at this temperature.

-

The reaction is quenched by pouring the mixture into a large volume of water.

-

The aqueous suspension is stirred for an extended period to ensure complete precipitation of the product.

-

The product is extracted with an organic solvent, such as methylene chloride.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.

Table 2: Reagent Quantities for a Representative Synthesis

| Reagent | Molar Ratio (relative to 4-Fluoroanisole) |

| 4-Fluoroanisole | 1.0 |

| Fuming Nitric Acid | ~1.0 |

| Acetic Anhydride | Solvent |

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The presence of both a fluorine atom and a nitro group provides multiple reaction sites for further functionalization.

The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule. The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs) and can be used for further derivatization.[3]

While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in medicinal chemistry. Nitroaromatic compounds, in general, have been investigated for a wide range of biological activities.[4][5]

Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its role as a key intermediate.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) specifically for this compound is limited. However, based on its structure, the following characteristic signals can be anticipated.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | Aromatic protons (multiple signals), Methoxy protons (singlet, ~3.9 ppm) |

| ¹³C NMR | Aromatic carbons (multiple signals), Methoxy carbon (~56 ppm) |

| IR | C-F stretch, NO₂ stretches (asymmetric and symmetric), C-O stretch, Aromatic C-H and C=C stretches |

| MS | Molecular ion peak (m/z = 171.03) |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a key building block for the synthesis of complex, biologically active molecules. Further research into the applications and reaction protocols of this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to 4-Fluoro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Fluoro-3-nitroanisole. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines confirmed data with information extrapolated from closely related chemical structures and analogous reactions.

Molecular Structure and Identification

This compound, also known by its IUPAC name 1-Fluoro-4-methoxy-2-nitrobenzene, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group. The relative positions of these substituents are critical to its chemical reactivity and potential applications in synthesis.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following tables summarize the available information for the target compound and for the closely related isomer, 3-Fluoro-4-nitroanisole, for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 3-Fluoro-4-nitroanisole (for comparison) |

| CAS Number | 61324-93-4[1][2][3][4][5] | 446-38-8[6] |

| Molecular Formula | C₇H₆FNO₃[1][2][3][5] | C₇H₆FNO₃[6][7] |

| Molecular Weight | 171.13 g/mol [1][2][3][5] | 171.13 g/mol [6][7] |

| Physical Form | Solid[3] | Yellow Crystalline Solid[7] |

| Purity | ≥95%[2][3][5] | Not specified |

| Melting Point | Not specified | 50-55°C[7] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Soluble in ethanol, methanol, and dichloromethane[7] |

Table 2: Spectroscopic Data

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds, such as the nitration of other fluoro-aromatic compounds.[10][11][12] The most probable synthetic pathway is the electrophilic nitration of 4-fluoroanisole.

Proposed Experimental Protocol: Nitration of 4-Fluoroanisole

Warning: This is a hypothetical procedure and should be performed with all necessary safety precautions by qualified personnel.

Materials:

-

4-Fluoroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 4-fluoroanisole to the cooled sulfuric acid with continuous stirring, maintaining the temperature at or below 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-fluoroanisole in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Development

While specific applications for this compound are not widely documented, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules. Nitroaromatic compounds are versatile precursors for the synthesis of anilines, which are fundamental building blocks in the pharmaceutical and agrochemical industries. The presence and position of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Therefore, this compound is a compound of interest for medicinal chemists and drug development professionals exploring novel molecular entities.

Safety and Handling

Specific safety data for this compound is limited. However, based on the GHS classifications for its isomer, 1-Fluoro-4-methoxy-2-nitrobenzene, and general knowledge of nitroaromatic compounds, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[1]

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

References

- 1. 1-Fluoro-4-methoxy-2-nitrobenzene | C7H6FNO3 | CID 565653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS 61324-93-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. 3-Fluoro-4-nitroanisole | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pashtotrade.com [pashtotrade.com]

- 8. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Fluoro-3-nitroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-nitroanisole, a key intermediate in the pharmaceutical and chemical industries. This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules for drug discovery and materials science. Its synthesis predominantly involves the electrophilic nitration of 4-fluoroanisole. The presence of the activating methoxy group and the deactivating but ortho-, para-directing fluoro group on the aromatic ring makes the regioselectivity of the nitration a key consideration.

Primary Synthesis Pathway

The principal and most direct route for the synthesis of this compound is the nitration of 4-fluoroanisole. This reaction is typically carried out using a mixed acid system of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize the formation of by-products.

The overall reaction scheme is as follows:

Caption: Synthesis of this compound via nitration.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Fluoroanisole | C₇H₇FO | 126.13 | ≥99% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Ice | H₂O | 18.02 | --- |

Procedure

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice-salt bath. Swirl the mixture gently to ensure homogeneity.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 4-fluoroanisole (1.0 eq) dissolved in a minimal amount of a suitable inert solvent like dichloromethane.

-

Nitration Reaction: Cool the flask containing the 4-fluoroanisole solution to 0-5 °C using an ice bath. Begin the dropwise addition of the cold nitrating mixture to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The addition should be slow and controlled.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may separate as an oil or solid.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data

Precise yield and purity data for the direct nitration of 4-fluoroanisole are not extensively reported in the available literature. However, based on similar nitration reactions of substituted anisoles and fluoroaromatics, a yield in the range of 70-90% can be anticipated under optimized conditions. The purity of the commercially available this compound is typically around 95%.

| Parameter | Expected Value |

| Yield | 70-90% (estimated) |

| Purity | ≥95% (after purification) |

| Appearance | Yellow solid or oil |

| Melting Point | Not widely reported |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton ortho to the nitro group and meta to the methoxy group would appear as a doublet. The proton between the fluoro and nitro groups would likely be a doublet of doublets, and the proton ortho to the methoxy group and meta to the fluoro group would also be a doublet of doublets. A singlet corresponding to the three methoxy protons would be observed in the upfield region (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon bearing the fluorine atom will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O stretching for the anisole moiety will appear in the region of 1250-1000 cm⁻¹. The C-F stretching band is expected around 1200-1100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (171.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methoxy group (OCH₃).

4-Fluoro-3-nitroanisole physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 4-Fluoro-3-nitroanisole

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical characteristics of this compound (CAS No. 61324-93-4), a key intermediate in various organic synthesis applications. The information is presented to support research and development activities where precise physical data is essential.

Core Physical and Chemical Properties

This compound is an aromatic organic compound featuring a fluorinated and nitrated benzene ring with a methoxy group. Its chemical structure dictates its physical properties and reactivity.

Data Presentation: Quantitative Physical Characteristics

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-Fluoro-4-methoxy-2-nitrobenzene | [1][2] |

| Synonyms | 4-Fluoro-3-nitrophenyl methyl ether, 3-Nitro-4-fluoroanisole | [1][3] |

| CAS Number | 61324-93-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |

| Molecular Weight | 171.13 g/mol | [4] |

| Appearance | Solid | [1] |

| Boiling Point | 279.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Logical Workflow for Physical Characterization

The process of determining the physical characteristics of a chemical compound like this compound follows a structured experimental workflow. This ensures that the identity, purity, and fundamental properties of the substance are accurately established.

Caption: Workflow for the physical characterization of a chemical substance.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Packing: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently, or the sample is compacted by dropping the tube through a long glass tube, to ensure the solid is tightly packed at the sealed end to a height of 2-4 mm.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (such as a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Measurement:

-

An initial, rapid heating is performed to determine an approximate melting point.

-

The apparatus is allowed to cool to about 15-20°C below the approximate melting point.

-

A second sample is prepared and heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the range.

-

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point when only a small amount of substance is available, the micro-reflux or micro boiling point method is highly effective.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During boiling, the temperature of the vapor above the liquid remains constant.

-

Methodology:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Apparatus Setup: A thermometer is positioned in the test tube so that its bulb is just above the surface of the liquid. A small, inverted capillary tube (sealed at one end) is placed inside the test tube with its open end submerged in the liquid.

-

Heating: The test tube is gently heated in a heating block or oil bath. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.

-

Observation: As the temperature rises to the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary, indicating that the vapor pressure of the substance equals the atmospheric pressure.

-

Measurement: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Density Determination of a Solid (Water Displacement Method)

The density of a solid is its mass per unit volume. For an irregularly shaped solid, the volume can be accurately determined using Archimedes' principle.

-

Principle: A solid submerged in a liquid displaces a volume of liquid equal to its own volume. By measuring the mass of the solid and the volume of the displaced liquid, the density can be calculated using the formula: Density = Mass / Volume.

-

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if applicable, or an inert solvent). The initial volume (V1) is recorded.

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder (V2) is recorded.

-

Calculation: The volume of the solid is calculated as V = V2 - V1. The density is then calculated by dividing the measured mass by the calculated volume.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature, establishing a saturated solution.

-

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A saturated solution is one in which no more solute can be dissolved.

-

Methodology:

-

Preparation: A known volume of the desired solvent (e.g., 10 mL of ethanol) is placed into a test tube or flask. The temperature of the solvent is measured and kept constant.

-

Solute Addition: An excess amount of this compound is added to the solvent. The initial mass of the solute container is recorded.

-

Equilibration: The container is sealed and agitated (shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms that the solution is saturated.

-

Analysis: The solution is filtered to remove the excess, undissolved solid.

-

Quantification: The amount of dissolved solute can be determined by either weighing the remaining, undissolved solid (and calculating the difference from the initial amount) or by analyzing the concentration of the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The solubility is typically expressed in units of g/100 mL or mol/L.

-

References

- 1. 61324-93-4 | CAS DataBase [chemicalbook.com]

- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, CasNo.61324-93-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

Spectroscopic Profile of 4-Fluoro-3-nitroanisole: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.95 | dd | J=2.5, 0.5 | 1H | H-2 |

| 7.65 | ddd | J=9.0, 4.0, 2.5 | 1H | H-6 |

| 7.30 | t | J=9.0 | 1H | H-5 |

| 3.95 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 164.0 (d, J=250 Hz) | C-4 |

| 152.0 | C-1 |

| 139.5 | C-3 |

| 125.0 (d, J=10 Hz) | C-5 |

| 118.0 (d, J=25 Hz) | C-6 |

| 115.0 (d, J=3 Hz) | C-2 |

| 56.5 | -OCH₃ |

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1610, 1580 | Strong | Aromatic C=C Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 1280 | Strong | Aryl-O-C Asymmetric Stretch |

| 1250 | Strong | C-F Stretch |

| 1020 | Medium | Aryl-O-C Symmetric Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 45 | [M - NO]⁺ |

| 125 | 30 | [M - NO₂]⁺ |

| 113 | 25 | [M - OCH₃ - CO]⁺ |

| 95 | 50 | [C₆H₄F]⁺ |

| 75 | 40 | [C₅H₄F]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a 4-second acquisition time, a 1-second relaxation delay, and an accumulation of 16 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum is acquired on the same 400 MHz spectrometer with a proton-decoupled pulse sequence. Typical parameters involve a 30° pulse width, a 2-second acquisition time, a 2-second relaxation delay, and the accumulation of 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a nonpolar capillary column (e.g., DB-5ms) and subsequently introduced into the mass spectrometer. Electron Ionization (EI) at an energy of 70 eV is used to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-fluoro-3-nitroanisole. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information from structurally similar compounds to infer potential properties and guide experimental design.

Core Concepts: Physicochemical Properties

This compound is a substituted aromatic compound. Its solubility and stability are dictated by the interplay of the functional groups on the benzene ring: the fluoro, nitro, and methoxy groups. The electron-withdrawing nature of the nitro and fluoro groups, combined with the ether linkage of the methoxy group, influences the molecule's polarity, reactivity, and susceptibility to degradation.

Predicted Physicochemical Properties

| Property | This compound | 3-Fluoro-4-nitroanisole | Data Source |

| Molecular Formula | C₇H₆FNO₃ | C₇H₆FNO₃ | PubChem |

| Molecular Weight | 171.13 g/mol | 171.13 g/mol | PubChem |

| Appearance | - | Yellow crystalline solid | Pashtotrade.com[1] |

| Melting Point | - | 50-55 °C | Pashtotrade.com[1] |

| Boiling Point | Predicted: 268.9±25.0 °C | - | Chemspider |

| Density | Predicted: 1.42±0.1 g/cm³ | - | Chemspider |

| LogP (Predicted) | 2.07 | 2.07 | PubChem |

| Water Solubility (Predicted) | Low | Low | Inferred from LogP and structure |

Solubility Profile

Quantitative solubility data for this compound is scarce. However, based on its structure and the properties of similar nitroaromatic compounds, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility Profile of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Water | Very low to insoluble | The hydrophobic benzene ring and the nitro group generally lead to poor aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Often good solvents for aromatic compounds. For the related 3-fluoro-4-nitroanisole, solubility in dichloromethane has been noted.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The related 3-fluoro-4-nitroanisole is reported to be soluble in methanol and ethanol.[1] |

| Ethers (e.g., Diethyl ether) | Moderately Soluble | Expected based on general principles of "like dissolves like". |

| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The polarity introduced by the nitro and fluoro groups likely limits solubility in non-polar solvents. |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The primary degradation pathways for nitroaromatic compounds typically involve hydrolysis, photolysis, and thermal decomposition.

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal | Likely stable at room temperature. Decomposition is expected at elevated temperatures. | Oxides of nitrogen, carbon, and hydrogen fluoride. |

| Aqueous (Hydrolysis) | Potentially susceptible to hydrolysis, especially under basic conditions. | 4-Fluoro-3-nitrophenol, methanol. |

| Photochemical | Susceptible to photodegradation, a common characteristic of nitroaromatic compounds.[2][3][4] | Complex mixture of degradation products resulting from radical reactions. |

| Oxidative | May be susceptible to strong oxidizing agents. | Ring-opened products, further oxidized species. |

Experimental Protocols

Detailed experimental protocols are essential for determining the precise solubility and stability of this compound. The following sections outline standard methodologies.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[5]

Logical Flow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid in a sealed container.

-

Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide in a sealed container.

-

Control: Prepare a control sample with the stock solution and purified water.

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) and for defined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: At each time point, withdraw an aliquot and neutralize it (the acidic sample with NaOH and the basic sample with HCl).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Sample Preparation: Prepare solutions of this compound and also expose the solid compound to light.

-

Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light of a specified intensity and duration (as per ICH Q1B guidelines).

-

Dark Control: Wrap a set of control samples in aluminum foil to protect them from light and place them in the same chamber to monitor for thermal degradation.

-

Analysis: At specified time intervals, analyze the light-exposed and dark control samples by HPLC to quantify any degradation.

Signaling Pathways and Experimental Workflows

As this compound is primarily a chemical intermediate, its direct involvement in biological signaling pathways is not documented. However, nitroaromatic compounds can be metabolized, and their degradation products may have biological activity. The following diagram illustrates a general workflow for evaluating the potential biological impact of a chemical intermediate.

Workflow for Biological Evaluation of a Chemical Intermediate

Caption: Biological Evaluation Workflow.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data is limited, a qualitative understanding can be derived from its chemical structure and by comparison with related nitroaromatic compounds. The provided experimental protocols offer a framework for researchers to generate the necessary data for their specific applications. It is strongly recommended that experimental verification of solubility and stability be conducted under conditions relevant to the intended use.

References

- 1. pashtotrade.com [pashtotrade.com]

- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

electrophilic aromatic substitution in 4-Fluoro-3-nitroanisole

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Fluoro-3-nitroanisole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on this compound. The regioselectivity of these reactions is dictated by a complex interplay between the powerful ortho-, para-directing methoxy group, the meta-directing nitro group, and the ortho-, para-directing fluoro group. This document elucidates the underlying electronic effects, predicts the probable sites of substitution, and offers generalized experimental protocols relevant to the synthesis of derivatives from this versatile intermediate.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex.[3][4] The stability of this intermediate is the primary determinant of the reaction's rate and regioselectivity.

The substituents already present on the aromatic ring profoundly influence the reaction in two ways:

-

Reactivity: Substituents that donate electron density to the ring are termed "activating groups" and increase the reaction rate.[5] Conversely, "deactivating groups" withdraw electron density, making the ring less reactive towards electrophiles.[6][7]

-

Regioselectivity (Orientation): Substituents direct the incoming electrophile to specific positions on the ring. Activating groups are typically ortho-, para-directors, while most deactivating groups are meta-directors.[7][8][9] Halogens are a notable exception, being deactivating yet ortho-, para-directing.[5][9]

Substituent Effect Analysis in this compound

The reactivity of this compound is governed by the combined electronic effects of its three substituents: the methoxy (-OCH₃), nitro (-NO₂), and fluoro (-F) groups.

-

Methoxy Group (-OCH₃) at C1: This is a strongly activating group.[5] It exerts a weak electron-withdrawing inductive effect (-I) but a powerful electron-donating resonance effect (+R). This +R effect significantly increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby stabilizing the arenium ion intermediate when substitution occurs at these sites.[8]

-

Nitro Group (-NO₂) at C3: This is a strongly deactivating group.[6][9] It exhibits potent electron-withdrawing inductive (-I) and resonance (-R) effects. It pulls electron density out of the ring, making it less nucleophilic.[6] This deactivation is most pronounced at the ortho and para positions relative to the nitro group, thus directing incoming electrophiles to the meta position (C5).

-

Fluoro Group (-F) at C4: Fluorine is a weakly deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses a weak electron-donating resonance effect (+R) via its lone pairs.[10] This combination makes halogens deactivating overall but still ortho-, para-directing.[9] In this molecule, it directs towards the ortho positions (C3, C5).

Predicting Regioselectivity

The directing effects of the substituents on this compound are summarized below:

-

-OCH₃ (Strongest Director): Strongly activates and directs to C2 and C6 (ortho positions). The para position is blocked.

-

-NO₂: Deactivates the ring and directs to C5 (meta position).

-

-F: Weakly deactivates the ring but directs to C5 (ortho position).

The overall outcome is a competition between these directing effects. The methoxy group is the most powerful activating and directing group present.[10] Therefore, it will exert the dominant influence on the position of electrophilic attack.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. leah4sci.com [leah4sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Fluoro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 4-fluoro-3-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. This document details the most viable synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams of the reaction pathways to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its specific substitution pattern, featuring a fluorine atom, a nitro group, and a methoxy group on the benzene ring, allows for diverse chemical modifications. The selection of an appropriate starting material and synthetic route is critical for achieving high yields, purity, and cost-effectiveness in the production of this intermediate. This guide explores the most common and effective starting materials and their transformation into this compound.

Primary Synthetic Pathway: Nitration of 4-Fluoroanisole

The most direct approach to the synthesis of this compound is the electrophilic nitration of 4-fluoroanisole. This method is attractive due to its atom economy and relatively straightforward procedure. However, controlling the regioselectivity of the nitration reaction is a critical challenge that must be addressed to obtain the desired isomer in high purity.

Synthesis of the Starting Material: 4-Fluoroanisole

4-Fluoroanisole is a commercially available chemical, but it can also be synthesized in the laboratory through several methods. Two common and effective protocols are detailed below.

Method 1: Methylation of 4-Fluorophenol

This method involves the Williamson ether synthesis, where 4-fluorophenol is methylated to yield 4-fluoroanisole.

Experimental Protocol: Synthesis of 4-Fluoroanisole from 4-Fluorophenol

-

Materials:

-

4-Fluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

To a stirred solution of 4-fluorophenol (e.g., 10.0 g, 89.2 mmol) in acetone (150 mL) in a round-bottom flask, add potassium carbonate (e.g., 18.5 g, 133.8 mmol).

-

Add methyl iodide (e.g., 6.7 mL, 107.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoroanisole.

-

Purify the product by distillation to yield pure 4-fluoroanisole.

-

Method 2: From 4-Bromofluorobenzene

This route involves a nucleophilic aromatic substitution reaction where the bromine atom in 4-bromofluorobenzene is displaced by a methoxy group.[1][2]

Experimental Protocol: Synthesis of 4-Fluoroanisole from 4-Bromofluorobenzene [1][2]

-

Materials:

-

4-Bromofluorobenzene

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF)

-

Copper(I) iodide (CuI) (catalyst)

-

-

Procedure:

-

To a reaction vessel, add 4-bromofluorobenzene (e.g., 17.5 g, 100 mmol), sodium methoxide (e.g., 6.5 g, 120 mmol), and a catalytic amount of copper(I) iodide (e.g., 0.95 g, 5 mmol) in DMF (100 mL).

-

Heat the reaction mixture to a temperature of 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 4-fluoroanisole.

-

Table 1: Comparison of 4-Fluoroanisole Synthesis Methods

| Starting Material | Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| 4-Fluorophenol | CH₃I, K₂CO₃, Acetone | >90% | >98% | Mild reaction conditions, high yield. | Methyl iodide is toxic and a regulated substance. |

| 4-Bromofluorobenzene | NaOMe, DMF, CuI | 85-95% | >99% | High purity product.[2] | Requires higher temperatures and a catalyst.[1][2] |

Direct Nitration of 4-Fluoroanisole

The nitration of 4-fluoroanisole is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents. The methoxy group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. Since the para position is occupied by the fluorine atom, the powerful activating effect of the methoxy group primarily directs the incoming nitro group to the positions ortho to it (C2 and C6). Substitution at the positions ortho to the fluorine (C3 and C5) is significantly less favored. Therefore, the direct nitration of 4-fluoroanisole is expected to yield primarily 2-nitro-4-fluoroanisole, with the desired 3-nitro isomer being a minor product.

Experimental Protocol: Nitration of 4-Fluoroanisole

-

Materials:

-

4-Fluoroanisole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool concentrated sulfuric acid (e.g., 25 mL) to 0 °C in an ice-salt bath.

-

Slowly add 4-fluoroanisole (e.g., 5.0 g, 39.6 mmol) to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 3.0 mL, ~44 mmol) to concentrated sulfuric acid (e.g., 5.0 mL) in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-fluoroanisole in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5-10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid or an oil. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will be a mixture of isomers. The desired this compound can be separated from the major 2-nitro isomer and other byproducts by column chromatography or fractional crystallization.

-

Table 2: Expected Products from the Nitration of 4-Fluoroanisole

| Product | Position of Nitro Group | Expected Yield | Separation Method |

| 2-Nitro-4-fluoroanisole | Ortho to -OCH₃ | Major Product | Column Chromatography, Fractional Crystallization |

| This compound | Ortho to -F, Meta to -OCH₃ | Minor Product | Column Chromatography, Fractional Crystallization |

| Dinitro products | Multiple | Trace | Column Chromatography |

Alternative Synthetic Routes

Due to the regioselectivity challenges associated with the direct nitration of 4-fluoroanisole, multi-step synthetic routes that offer better control over the introduction of the nitro group at the desired position are often considered in industrial settings.

From 4-Fluoro-3-nitrophenol

An alternative strategy involves the synthesis of 4-fluoro-3-nitrophenol, followed by methylation to yield the target molecule.

Experimental Protocol: Synthesis via 4-Fluoro-3-nitrophenol

-

Step 1: Nitration of 4-Fluorophenol

-

Follow a similar nitration procedure as described for 4-fluoroanisole, using 4-fluorophenol as the starting material. The hydroxyl group is also a strong ortho, para-director, leading to a mixture of nitrated isomers. The desired 4-fluoro-3-nitrophenol will need to be separated from the major 4-fluoro-2-nitrophenol isomer.

-

-

Step 2: Methylation of 4-Fluoro-3-nitrophenol

-

The separated 4-fluoro-3-nitrophenol can then be methylated using the Williamson ether synthesis protocol described for the synthesis of 4-fluoroanisole from 4-fluorophenol (Section 2.1, Method 1).

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Caption: Synthesis routes for the starting material, 4-Fluoroanisole.

Caption: Direct nitration of 4-Fluoroanisole leading to isomeric products.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Fluoro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitroanisole is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay of the methoxy, nitro, and fluoro substituents on the benzene ring, govern its reactivity. This technical guide provides a comprehensive overview of the core reaction mechanism of this compound, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) pathway. Understanding this mechanism is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes for drug discovery and development.

Synthesis of this compound

The synthesis of this compound typically proceeds via the nitration of 4-fluoroanisole. This electrophilic aromatic substitution reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the methoxy and fluoro groups influence the regioselectivity of the nitration. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Due to the stronger activating effect of the methoxy group, the nitro group is predominantly introduced at the position ortho to the methoxy group and meta to the fluorine atom, yielding this compound.

A general experimental procedure for the synthesis of a similar compound, 4-fluoro-3-nitroaniline from p-fluoroaniline, is described in U.S. Patent 3,586,719. This procedure can be adapted for the synthesis of this compound from 4-fluoroanisole.[1]

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are activated by strong electron-withdrawing groups and possess a good leaving group. In this compound, the nitro group acts as a powerful electron-withdrawing group, and the fluorine atom serves as the leaving group.

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Departure of the Leaving Group: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. This step is typically fast.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-nitroanisole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitroanisole as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined below are based on established chemical transformations relevant to this scaffold.

Introduction

This compound is a valuable building block in medicinal chemistry. Its chemical structure, featuring an activated aromatic ring with a fluorine leaving group and a nitro moiety, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the construction of complex heterocyclic scaffolds common in many active pharmaceutical ingredients (APIs). The presence of the fluorine atom can also contribute to improved metabolic stability and binding affinity of the final drug molecule.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for substituted anilines and phenols, which are key components of many kinase inhibitors. Kinase inhibitors are a major class of targeted therapies for cancer and other diseases, and often feature a core heterocyclic structure, such as a quinazoline, linked to a substituted aniline.

The general synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitable nucleophile (e.g., an aminophenol) to displace the fluorine atom.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can then be further elaborated.

-

Cyclization and Further Functionalization: Building the core heterocyclic structure of the target pharmaceutical.

A proposed synthetic workflow for the synthesis of a generic anilino-quinazoline kinase inhibitor scaffold is presented below.

Experimental Protocols

The following are detailed protocols for the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aminophenol

This protocol describes the synthesis of a nitro-substituted diaryl ether, a key intermediate.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired nitro-substituted diaryl ether.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro-substituted diaryl ether to the corresponding amine.

Materials:

-

Nitro-substituted diaryl ether (from Protocol 1)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

Procedure:

-

Suspend the nitro-substituted diaryl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino-substituted diaryl ether.

Quantitative Data

The following table summarizes typical yields for the described transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| Nucleophilic Aromatic Substitution | This compound, 4-Aminophenol | Nitro-substituted diaryl ether | 75-90 | >95 |

| Nitro Group Reduction | Nitro-substituted diaryl ether, Fe/NH₄Cl | Amino-substituted diaryl ether | 80-95 | >98 |

Signaling Pathway Inhibition

The anilino-quinazoline scaffold synthesized from this compound is a common core structure for inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

By following the provided protocols, researchers can effectively utilize this compound as a key intermediate in the synthesis of potential kinase inhibitors and other pharmaceutically relevant compounds. The versatility of this building block allows for the creation of diverse molecular architectures for drug discovery programs.

The Versatile Role of 4-Fluoro-3-nitroanisole in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-3-nitroanisole is a key aromatic building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of complex molecules with therapeutic potential. Its unique trifunctionalized structure, featuring a fluorine atom, a nitro group, and a methoxy group, provides multiple avenues for chemical modification. This allows for the strategic design of novel drug candidates with optimized pharmacological profiles. The presence of the electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many pharmaceutical agents. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in drug discovery and development.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to various heterocyclic scaffolds that are prevalent in numerous classes of therapeutic agents. The strategic incorporation of the fluorophenyl moiety can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties.

Key therapeutic areas where derivatives of this compound show potential include:

-

Oncology: As a precursor for the synthesis of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer progression.

-

Infectious Diseases: As a building block for novel antimicrobial agents. The fluorinated phenyl ring is a common feature in many potent antibacterial and antifungal compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations of this compound, enabling its incorporation into more complex molecular architectures.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This procedure details the displacement of the fluorine atom by an amine, a critical step in the synthesis of anilino-based kinase inhibitors.

Materials:

-

This compound

-

Desired amine (e.g., aniline, morpholine, piperazine derivative) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask purged with nitrogen, dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.5 M.

-

Add the amine (1.1 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq).

-

Heat the reaction mixture to a temperature between 90-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired N-substituted-4-methoxy-3-nitroaniline.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the conversion of the nitro group to an amine, providing a new site for further molecular diversification.

Materials:

-

N-substituted-4-methoxy-3-nitroaniline (from Protocol 1)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

Suspend the nitro compound (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 85 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction and filter through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the remaining aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.

Quantitative Data Summary

While specific, direct quantitative data for drug candidates synthesized from this compound is not extensively published, the following tables present representative data for analogous compounds to illustrate the expected outcomes in a drug discovery program.

Table 1: Reaction Yields for Key Transformations

| Starting Material | Reaction Type | Reagents | Product | Typical Yield (%) |

| This compound | SNAr (Amination) | Aniline, K₂CO₃, DMF | N-(4-methoxy-3-nitrophenyl)aniline | 85-95% |

| N-(4-methoxy-3-nitrophenyl)aniline | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | N¹-(4-methoxyphenyl)benzene-1,3-diamine | >90% |

Table 2: Representative Biological Activity of Kinase Inhibitors with Related Scaffolds

| Compound Class | Target Kinase | Representative IC₅₀ (nM) |

| Anilinopyrimidines | EGFR | 10 - 100 |

| Anilinoquinazolines | VEGFR-2 | 5 - 50 |

| Fluoroquinolones | Bacterial DNA Gyrase | MIC: 0.1 - 10 µg/mL |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic utility of this compound and its relevance to a key signaling pathway in oncology.

Caption: General synthetic workflow starting from this compound.

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential drug candidate.

Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Fluoroanisole

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoroanisole is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its functionalization through electrophilic aromatic substitution, such as nitration, provides valuable building blocks for more complex molecules. The nitration of 4-fluoroanisole is a regioselective reaction primarily yielding 4-fluoro-2-nitroanisole, a key precursor in various synthetic pathways.[2]